molecular formula C11H11NOS B14631560 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one CAS No. 55043-53-3

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one

Katalognummer: B14631560
CAS-Nummer: 55043-53-3
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: ZWKASXAYRVAACG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is usually carried out in a single step under specific conditions to ensure the formation of the desired product . The structures of the synthesized compounds are confirmed through analytical and spectral data.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen, resulting in the conversion of the thiazine ring to a more saturated form.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated thiazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its calcium antagonistic activity is attributed to its ability to bind to calcium channels, thereby inhibiting calcium influx into cells . This can lead to various physiological effects, such as muscle relaxation and reduced cell proliferation.

Vergleich Mit ähnlichen Verbindungen

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one can be compared with other benzothiazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

55043-53-3

Molekularformel

C11H11NOS

Molekulargewicht

205.28 g/mol

IUPAC-Name

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C11H11NOS/c1-7(2)10-11(13)12-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,12,13)

InChI-Schlüssel

ZWKASXAYRVAACG-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C(=O)NC2=CC=CC=C2S1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.